molecular formula C16H22N4O B7082283 N-(2-cyanoethyl)-N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide

N-(2-cyanoethyl)-N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide

Cat. No.: B7082283
M. Wt: 286.37 g/mol
InChI Key: VIDZIDHWPNGSQD-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine moiety, which is further connected to a cyanoethyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-19(10-4-8-17)16(21)7-12-20-11-6-14(13-20)15-5-2-3-9-18-15/h2-3,5,9,14H,4,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDZIDHWPNGSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=O)CCN1CCC(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-cyanoethyl)-N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate.

    Attachment of the Cyanoethyl Group: The cyanoethyl group is introduced via a nucleophilic addition reaction, where a cyanoethylating agent reacts with the pyrrolidine-pyridine intermediate.

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring, typically using a methylating agent such as methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(2-cyanoethyl)-N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-cyanoethyl)-N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including its role as a ligand for specific receptors or enzymes. It may be investigated for its potential therapeutic effects in treating various diseases.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers explore the compound’s interactions with biological systems, including its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

N-(2-cyanoethyl)-N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide can be compared with other pyrrolidine and pyridine derivatives, such as:

    N-(2-cyanoethyl)-N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)propanamide: Lacks the cyanoethyl group.

    N-(2-cyanoethyl)-N-methyl-3-(3-pyridin-2-ylpyrrolidin-1-yl)butanamide: Contains a butanamide group instead of a propanamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

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